N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-fluoro-2-methylbenzenesulfonamide
Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-fluoro-2-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 4-fluoro-2-methylbenzenesulfonamide core linked to a 2-methylphenyl group substituted at position 5 with a 1,1-dioxidoisothiazolidin-2-yl moiety. The sulfonamide group (-SO₂NH-) is a hallmark of this class, known for hydrogen-bonding capabilities and metabolic stability. Such structural features are critical in medicinal chemistry, where sulfonamides are explored for antimicrobial, anticancer, and enzyme-inhibitory activities.
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-4-fluoro-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S2/c1-12-4-6-15(20-8-3-9-25(20,21)22)11-16(12)19-26(23,24)17-7-5-14(18)10-13(17)2/h4-7,10-11,19H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCNWTQDNVLIGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=C(C=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-fluoro-2-methylbenzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) in humans. CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division.
Mode of Action
The exact mode of action of This compound It is known to interact with its target, cdk2. The interaction between the compound and CDK2 may result in changes in the cell cycle, potentially affecting cell proliferation and division.
Biochemical Pathways
The biochemical pathways affected by This compound Given its target, it is likely to influence the cell cycle and related pathways. The downstream effects of these pathway alterations could include changes in cell proliferation and division.
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, influencing its effectiveness and potential side effects.
Result of Action
The molecular and cellular effects of This compound Given its target, it is likely to affect cell proliferation and division.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Reactivity and Stability
- Target Compound : The 4-fluoro and isothiazolidine dioxide substituents suggest moderate reactivity, with the fluorine atom enhancing metabolic stability and the sulfone group enabling hydrogen bonding.
- N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide (): Features two azide (-N₃) groups, which are highly reactive in click chemistry but pose stability challenges under thermal or photolytic conditions . This contrasts with the target compound’s fluorine and sulfone groups, which prioritize stability over reactivity.
Heterocyclic Moieties and Electronic Effects
- (S)-N-[1-(5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-4-methyl-benzenesulfonamide (): Incorporates a benzylsulfanyl-oxadiazole group, a planar heterocycle conducive to π-π stacking interactions.
Fluorination and Pharmacokinetic Implications
- N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide (): Contains a fluorine atom at position 5 and a hydroxyl group at position 2 of the phenyl ring. The hydroxyl group increases solubility but may reduce metabolic stability compared to the target compound’s 4-fluoro and methyl groups, which balance lipophilicity and stability .
Data Table: Structural and Inferred Property Comparison
Research Findings and Implications
- Fluorine Substitution : The target compound’s 4-fluoro group aligns with trends in sulfonamide design, where fluorine improves membrane permeability and resistance to oxidative metabolism compared to hydroxyl or azide groups .
- Heterocyclic Diversity : The isothiazolidine dioxide’s sulfone group may enhance binding to charged enzyme active sites, contrasting with the oxadiazole in , which prioritizes hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
